molecular formula C8H11N3O4 B8707289 Methyl (4,6-dimethoxypyrimidin-2-yl)carbamate CAS No. 87473-90-3

Methyl (4,6-dimethoxypyrimidin-2-yl)carbamate

Cat. No.: B8707289
CAS No.: 87473-90-3
M. Wt: 213.19 g/mol
InChI Key: XLJBDAKTFZJTAY-UHFFFAOYSA-N
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Description

Methyl (4,6-dimethoxypyrimidin-2-yl)carbamate is a useful research compound. Its molecular formula is C8H11N3O4 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

87473-90-3

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

methyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate

InChI

InChI=1S/C8H11N3O4/c1-13-5-4-6(14-2)10-7(9-5)11-8(12)15-3/h4H,1-3H3,(H,9,10,11,12)

InChI Key

XLJBDAKTFZJTAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Amino-4,6-dimethoxypyrimidine (56 g) was added portionwise to 50% sodium hydride (42.8 g) in 1000 ml of dry tetrahydrofuran. After stirring for 0.5 hour, dimethylcarbonate (58.5 g) was added dropwise with cooling. The mixture was stirred under nitrogen for about 16 hours at ambient temperature. Concentrated HCl (80 ml) was added slowly as external cooling was used to maintain a pot temperature of about 25° C. Saturated aqueous sodium chloride (80 ml) was then added. The solvents were decanted from the precipitated solids and dried over sodium sulfate. Filtering and evaporating the solvents afforded the crude material which was recrystallized from hexane to yield 54 g of the title compound, m.p. 81°-83° C. The IR spectrum showed characteristic absorption bands at 3400 and 1760 cm-1.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
58.5 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Amino-4,6-dimethoxypyrimidine (56 g) was added portionwise to 50% sodium hydride (42.8 g) in 1000 ml of dry tetrahydrofuran. After stirring for 0.5 hour, dimethylcarbonate (58.5 g) was added dropwise with cooling. The mixture was stirred under nitrogen for about 16 hours at ambient temperature. Concentrated HCl (80 ml) was added slowly as external cooling was used to maintain a pot temperature of about 25° C. Saturated aqueous sodium chloride (80 ml) was then added. The solvents were decanted from the precipitated solids and dried over sodium sulfate. Filtration and evaporation of the solvents afforded the crude material which was recrystallized from hexane to yield 54 g of the title compound, m.p. 81°-83° C. The IR spectrum showed characteristic absorption bands at 3400 and 1760 cm-1.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
58.5 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four

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